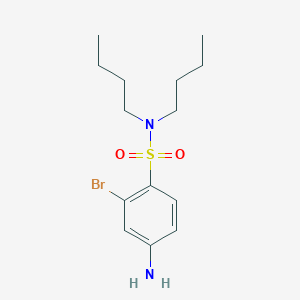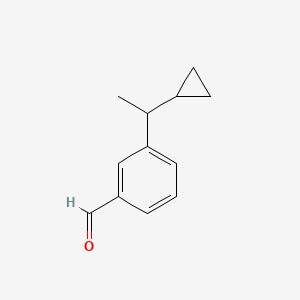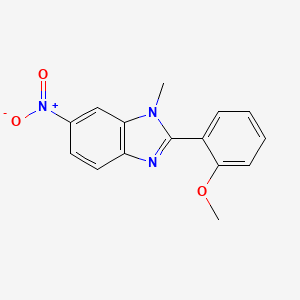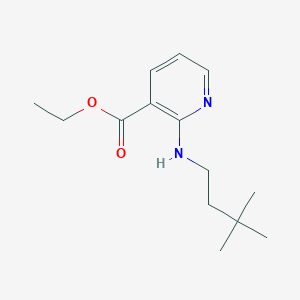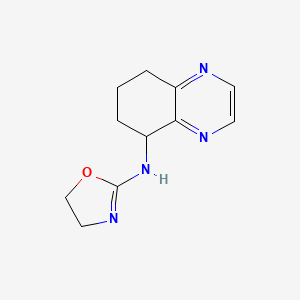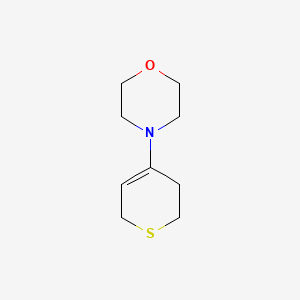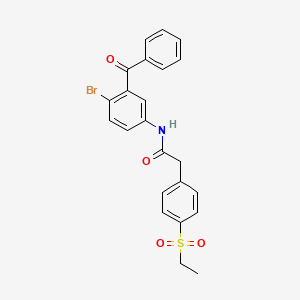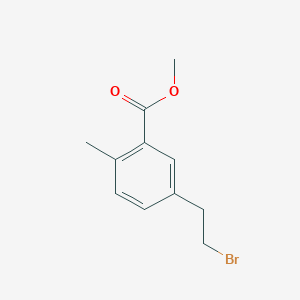
tert-butyl 4-(4-chlorophenyl)-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(4-chlorophenyl)-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate: is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl ester group, a chlorophenyl group, and a formyl group attached to a dihydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the preparation of the dihydropyridine ring. One common method involves the Hantzsch dihydropyridine synthesis, which uses an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Reaction Conditions: The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent. The reaction mixture is heated to promote the formation of the dihydropyridine ring.
Chlorophenyl Group Introduction: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formyl Group Introduction: The formyl group can be introduced via a Vilsmeier-Haack reaction using N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-(4-chlorophenyl)-5-carboxy-3,6-dihydro-2H-pyridine-1-carboxylate.
Reduction: 4-(4-chlorophenyl)-5-hydroxymethyl-3,6-dihydro-2H-pyridine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry:
- Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl 4-(4-chlorophenyl)-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the formyl group and the chlorophenyl group may play a crucial role in its binding affinity and specificity.
相似化合物的比较
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 4-tert-Butyl-4-chlorobutyrophenone
Comparison:
- Structural Differences: While these compounds share the tert-butyl ester group, they differ in the nature of the substituents attached to the core structure.
- Unique Features: tert-Butyl 4-(4-chlorophenyl)-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to the presence of both the formyl and chlorophenyl groups, which contribute to its distinct chemical reactivity and potential applications.
属性
分子式 |
C17H20ClNO3 |
|---|---|
分子量 |
321.8 g/mol |
IUPAC 名称 |
tert-butyl 4-(4-chlorophenyl)-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H20ClNO3/c1-17(2,3)22-16(21)19-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,11H,8-10H2,1-3H3 |
InChI 键 |
CBUAXXSXZBMCSW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C1)C=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)
